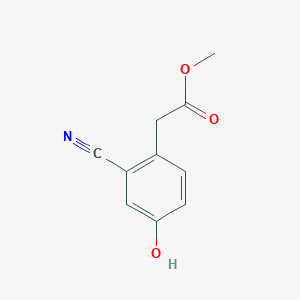

Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate: is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of phenylacetic acid and contains a cyano group and a hydroxy group on the aromatic ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-Cyano-4-hydroxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.

Major Products Formed:

Oxidation: Formation of 2-(2-Cyano-4-oxophenyl)acetate.

Reduction: Formation of Methyl 2-(2-Amino-4-hydroxyphenyl)acetate.

Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving phenylacetic acid derivatives .

Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyano group can participate in nucleophilic addition reactions, modifying the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Methyl 2-(2-Hydroxyphenyl)acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.

Methyl 2-(4-Hydroxyphenyl)acetate: The hydroxy group is positioned differently on the aromatic ring, affecting its chemical behavior.

Uniqueness: Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate’s combination of a cyano group and a hydroxy group on the aromatic ring provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-(2-cyano-4-hydroxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyano group, a hydroxyl group, and an ester functional group, which contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxic Effects : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. The cytotoxicity was assessed using MTT assays, which measure cell viability based on metabolic activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function. This disruption leads to increased production of reactive oxygen species (ROS), which can trigger cell death pathways .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via ROS |

| HepG2 | 8 | Mitochondrial dysfunction |

| Caco2 | 12 | Cell cycle arrest |

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that this compound significantly inhibited cell proliferation. The study reported an IC50 value of approximately 10 µM, indicating potent activity compared to standard chemotherapeutic agents .

- Hepatocellular Carcinoma Research : Another investigation focused on HepG2 cells showed that this compound could reduce cell viability by inducing oxidative stress and apoptosis. The findings suggest that it may serve as a lead compound for developing new anticancer therapies targeting liver cancer .

Pharmacological Implications

The biological activity of this compound extends beyond anticancer properties:

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

- Enzyme Inhibition : Further research is needed to explore its potential as an inhibitor of metabolic enzymes involved in various diseases, including neurological disorders and metabolic syndromes .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 2-(2-cyano-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)5-7-2-3-9(12)4-8(7)6-11/h2-4,12H,5H2,1H3 |

InChI Key |

AAAHTWQJGFZKFC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.